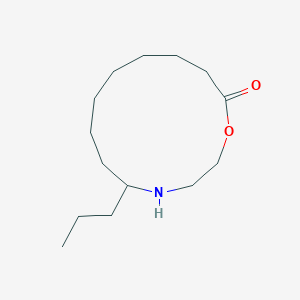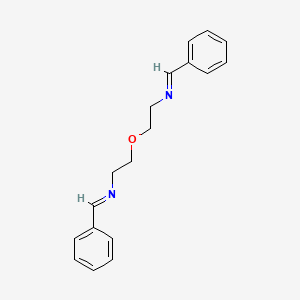
Ethanamine, 2,2'-oxybis[N-(phenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- is a chemical compound with the molecular formula C16H20N2O. This compound is known for its unique structure, which includes an ethanamine backbone linked by an oxygen atom and substituted with phenylmethylene groups. It is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- typically involves the reaction of ethanamine with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product along with water as a byproduct. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Organic solvents like ethanol or methanol
Industrial Production Methods
On an industrial scale, the production of Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- involves continuous flow reactors to ensure efficient mixing and heat transfer. The process is optimized to maximize yield and minimize byproducts. The use of fixed-bed reactors with acid-functionalized catalysts is common to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethylene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of oxides and ketones
Reduction: Formation of amines and alcohols
Substitution: Formation of substituted ethanamines
Aplicaciones Científicas De Investigación
Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or polymer stabilization in industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethanamine, 2,2’-oxybis-: Similar structure but lacks the phenylmethylene groups.
N,N-Dimethylethanamine: Contains dimethyl groups instead of phenylmethylene groups.
Benzylamine: Contains a benzyl group instead of the phenylmethylene linkage.
Uniqueness
Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- is unique due to its phenylmethylene substitution, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and allows for specific interactions in biological and industrial applications, making it a valuable compound in various fields.
Propiedades
Número CAS |
143029-04-3 |
|---|---|
Fórmula molecular |
C18H20N2O |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
N-[2-[2-(benzylideneamino)ethoxy]ethyl]-1-phenylmethanimine |
InChI |
InChI=1S/C18H20N2O/c1-3-7-17(8-4-1)15-19-11-13-21-14-12-20-16-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
Clave InChI |
FHQMUCDOIUTQBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NCCOCCN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




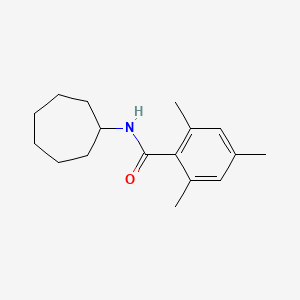
![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)
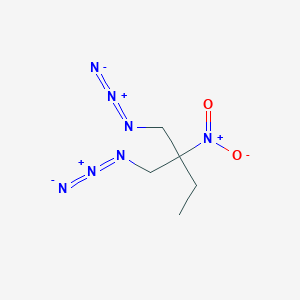
![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)


![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)

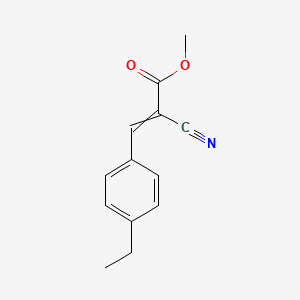
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)

